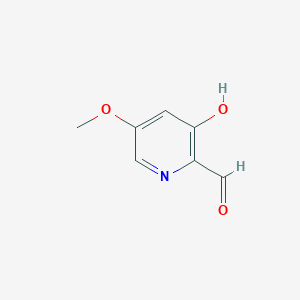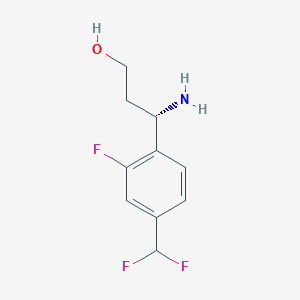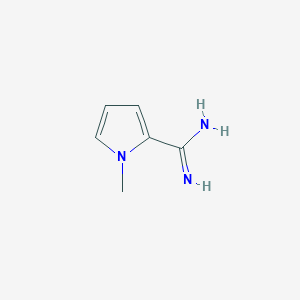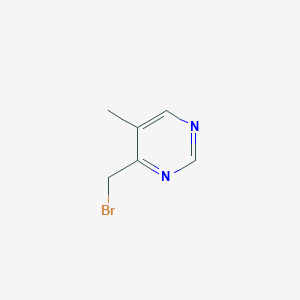
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide typically involves the reaction of ethyl (E)-hex-4-enoate with 3-phenylpropan-1-amine. The reaction is carried out under anhydrous conditions using dry dichloromethane (DCM) as the solvent. The mixture is cooled to 0°C in an ice bath, and the carboxylic acid is added, followed by the amine. The reaction is allowed to proceed overnight at room temperature. The product is then purified by silica gel chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-N,N-Dimethyl-4-hexenamide: Another enamide with similar structural features.
(E)-N-(3-phenylpropyl)hex-4-enamide: A related compound with a different substituent on the amide nitrogen.
Uniqueness
(E)-N,N-Diphenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and chemical transformations .
Propriétés
Formule moléculaire |
C21H27NOSi |
|---|---|
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(E)-N,N-diphenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-5-12-20(24(2,3)4)17-21(23)22(18-13-8-6-9-14-18)19-15-10-7-11-16-19/h5-16,20H,17H2,1-4H3/b12-5+ |
Clé InChI |
WHIXCQJDOCXHHP-LFYBBSHMSA-N |
SMILES isomérique |
C/C=C/C(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
SMILES canonique |
CC=CC(CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)




![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)





![2,6-Difluoro-1H-benzo[d]imidazole](/img/structure/B13125966.png)
![4-(4-(tert-Butyl)pyridin-2-yl)benzofuro[2,3-b]quinoline](/img/structure/B13125973.png)
